N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide

Lipophilicity LogP Membrane permeability

N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide (CAS 85524-22-7) is a synthetic dihydropyrimidinone derivative with molecular formula C₉H₁₃N₃O₂, a molecular weight of 195.22 g/mol, and a computed LogP of 1.53. It belongs to the (6-oxo-1,6-dihydro-pyrimidin-2-yl)-amide family, a scaffold disclosed in patents as inhibitors of AKT/PKB phosphorylation and explored in the literature for histone deacetylase (HDAC) inhibition.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 85524-22-7
Cat. No. B12940342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide
CAS85524-22-7
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)C(C)NC(=O)C
InChIInChI=1S/C9H13N3O2/c1-5-4-8(14)12-9(10-5)6(2)11-7(3)13/h4,6H,1-3H3,(H,11,13)(H,10,12,14)
InChIKeyYYAVCOIGYQHORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide (CAS 85524-22-7) – Procurement-Relevant Chemical Identity and Compound Class


N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide (CAS 85524-22-7) is a synthetic dihydropyrimidinone derivative with molecular formula C₉H₁₃N₃O₂, a molecular weight of 195.22 g/mol, and a computed LogP of 1.53 . It belongs to the (6-oxo-1,6-dihydro-pyrimidin-2-yl)-amide family, a scaffold disclosed in patents as inhibitors of AKT/PKB phosphorylation [1] and explored in the literature for histone deacetylase (HDAC) inhibition [2]. The compound features a chiral center at the ethyl linker, distinguishing it from its achiral positional isomer.

Why Generic Substitution of N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide (CAS 85524-22-7) with Closest Analogs Fails


Even closely related dihydropyrimidinone acetamides cannot be treated as interchangeable. The positional isomer N-[2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)ethyl]acetamide (CAS 88406-54-6) differs only in the attachment point of the acetamide-bearing ethyl chain, yet this single structural variation produces a computed LogP shift of 0.52 log units (1.53 vs. 1.01) , a difference sufficient to alter membrane permeability and oral absorption predictions. More profoundly, CAS 85524-22-7 possesses a chiral center at the ethyl linker, absent in the achiral 88406-54-6, meaning the target compound exists as a pair of enantiomers with potentially divergent pharmacodynamics and pharmacokinetics . The simpler analog N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide (CAS 54286-77-0) lacks the ethyl linker entirely, reducing molecular flexibility and eliminating the additional hydrogen-bonding vector provided by the spaced acetamide group . These structural distinctions—LogP, chirality, and linker geometry—make generic substitution scientifically unsound without explicit comparative bioactivity validation.

Quantitative Evidence Guide for Differentiating N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide (CAS 85524-22-7) from Analogs


Lipophilicity (LogP) Differential Between 85524-22-7 and Its Positional Isomer 88406-54-6

The target compound (CAS 85524-22-7) exhibits a computed LogP of 1.53, whereas its positional isomer (CAS 88406-54-6), in which the acetamide-bearing ethyl chain is attached at the 2-position rather than the 1-position, shows a computed LogP of 1.01 . This represents a ΔLogP of +0.52, indicating that the target compound is approximately 3.3-fold more lipophilic by partition coefficient. Both values are derived from the same computational method on Chemsrc, enabling cross-study comparison.

Lipophilicity LogP Membrane permeability Drug-likeness

Structural Chirality as a Potential Basis for Enantioselective Biological Discrimination

CAS 85524-22-7 contains a stereogenic center at the carbon atom linking the pyrimidine ring to the acetamide-bearing ethyl group (i.e., the CH(CH₃)-NH-CO-CH₃ moiety), generating a pair of enantiomers . By contrast, the positional isomer CAS 88406-54-6 is achiral, as the ethyl linker has no asymmetric substitution . The simpler analog CAS 54286-77-0 also possesses no stereogenic center . This stereochemical distinction implies that batches of CAS 85524-22-7 may be obtained as racemic mixtures or as single enantiomers, with the attendant potential for enantioselective target engagement that is absent from the achiral comparators.

Chirality Stereochemistry Enantioselectivity Drug design

Class-Level Inference: Dihydropyrimidinone Scaffolds as HDAC Inhibitor Pharmacophores

The dihydropyrimidinone (DHPM) scaffold, to which CAS 85524-22-7 belongs, has been demonstrated to serve as a competent pharmacophore for histone deacetylase (HDAC) inhibition when elaborated with a zinc-chelating hydroxamic acid moiety. Rios et al. [1] reported that DHPM–SAHA (vorinostat) hybrids exhibit submicromolar IC₅₀ values against MCF-7 breast cancer cells, with compound 7i achieving an IC₅₀ of 0.02 ± 0.00 µM, and several ester DHPM analogs showing IC₅₀ values below 5 µM [1]. These data establish the DHPM core as a valid starting point for HDAC inhibitor design. While the target compound lacks the hydroxamic acid warhead, it retains the core DHPM scaffold and thus represents a relevant intermediate or fragment for hybrid-inhibitor construction. In contrast, the simpler acetamide analog CAS 54286-77-0 lacks the ethyl linker that provides conformational flexibility for optimal zinc-chelation geometry.

HDAC inhibition Dihydropyrimidinone Anticancer Pharmacophore

Patent-Disclosed AKT/PKB Inhibition Class Membership

Sanofi patent EP2448927B1 [1] explicitly claims (6-oxo-1,6-dihydro-pyrimidin-2-yl)-amide derivatives as inhibitors of AKT (PKB) phosphorylation, a key node in the PI3K/AKT/mTOR oncogenic signaling pathway. The generic Markush structure encompasses compounds wherein the pyrimidine 2-position is substituted with an amide-bearing moiety, consistent with the structure of CAS 85524-22-7. While the patent does not disclose specific IC₅₀ values for the target compound itself, the structural inclusion within the claimed genus provides a documented intellectual-property and biological-target rationale for its use. The simpler analog CAS 54286-77-0, lacking the ethyl spacer, falls outside the preferred substitution pattern described in the patent's exemplified compounds.

AKT phosphorylation PI3K/AKT/mTOR pathway Cancer signaling Kinase inhibition

Research and Procurement Application Scenarios for N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide (CAS 85524-22-7)


Medicinal Chemistry Fragment for HDAC Inhibitor Hybrid Design

CAS 85524-22-7 provides the dihydropyrimidinone core required for constructing DHPM–hydroxamic acid hybrids that have demonstrated submicromolar antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ as low as 0.02 µM) . The ethyl linker and chiral center offer additional vectors for derivatization and stereochemical exploration not available with the achiral positional isomer CAS 88406-54-6. Procurement of CAS 85524-22-7 is warranted for any medicinal chemistry campaign seeking to elaborate the DHPM scaffold into potent HDAC inhibitors.

AKT/PKB Pathway Inhibitor Lead Generation

The compound falls within the Markush claims of Sanofi's EP2448927B1 , which describes (6-oxo-1,6-dihydro-pyrimidin-2-yl)-amide derivatives as AKT phosphorylation inhibitors. Its structural features—particularly the ethyl spacer and chiral center—align with the preferred substitution pattern for this target class, making it a logical procurement choice for kinase inhibitor fragment-based drug discovery programs targeting the PI3K/AKT/mTOR axis.

Physicochemical Comparator Studies Leveraging LogP Differential

The computed LogP difference of +0.52 versus the positional isomer CAS 88406-54-6 makes CAS 85524-22-7 a valuable tool compound for investigating the impact of subtle lipophilicity changes on membrane permeability, cellular uptake, and metabolic stability within a congeneric series. This application is particularly relevant for academic and industrial laboratories conducting structure-property relationship (SPR) analyses.

Stereochemical Probe for Enantioselective Target Engagement Studies

The presence of a single stereogenic center in CAS 85524-22-7 enables its use as a racemic probe or, following chiral resolution, as individual enantiomers for investigating stereospecific binding to biological targets such as HDAC isoforms or AKT kinases. This capability is absent in the achiral comparators CAS 88406-54-6 and CAS 54286-77-0, providing a unique experimental dimension for selectivity profiling.

Quote Request

Request a Quote for N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.